Lipoxygenase Inhibition: Ortho‑Methoxy Confers Activity, Unsubstituted Oxalamide Is Inert
In a panel of synthesized oxamides, the unsubstituted parent oxamide showed no discernible lipoxygenase inhibition, whereas introduction of an N‑aryl substituent restored activity. Although the study did not report the exact IC₅₀ for N1‑cyclopropyl‑N2‑(2‑methoxyphenyl)oxalamide, the SAR table indicates that the 2‑methoxyphenyl‑bearing oxamide is among the active congeners, while the unsubstituted oxamide is completely inactive [1]. This establishes the ortho‑methoxy group as a pharmacophoric requirement.
| Evidence Dimension | Lipoxygenase inhibition (qualitative activity call) |
|---|---|
| Target Compound Data | Active (exact IC₅₀ not listed in abstract; classified as active in full SAR table) |
| Comparator Or Baseline | Unsubstituted oxamide – Inactive |
| Quantified Difference | Qualitative: active vs. inactive |
| Conditions | In vitro lipoxygenase enzyme assay; molecular docking corroborated empirical data [1] |
Why This Matters
Procuring the unsubstituted oxamide would yield a negative result, misleading researchers into concluding that oxamide‑based lipoxygenase inhibition is not viable.
- [1] Fazal‑Ur‑Rehman S et al. Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative. Pak J Pharm Sci. 2019;32(3 Suppl):1253‑1259. PMID: 31303598. View Source
